sodium;5-methylcyclopenta-1,3-diene
Description
Historical Development and Significance in Organometallic Chemistry
The journey of cyclopentadienyl-based ligands in organometallic chemistry began with the discovery of ferrocene, Fe(C₅H₅)₂, a highly stable "sandwich" compound that opened up a new chapter in the field. gla.ac.ukwikipedia.org This discovery spurred intense interest in cyclopentadienyl (B1206354) (Cp) and its derivatives as ligands. gla.ac.ukslideshare.net The cyclopentadienyl moiety proved to be an exceptional "spectator" ligand, meaning it generally remains inert to most chemical reagents while effectively stabilizing the metal center in various oxidation states. gla.ac.uklibretexts.org
The introduction of substituted cyclopentadienyl ligands, such as the methylcyclopentadienyl ligand, was a natural progression aimed at modulating the properties of the resulting metal complexes. nih.gov The synthesis of methylcyclopentadienylsodium by reacting sodium with methylcyclopentadiene (B1197316) in a suitable solvent like tetrahydrofuran (B95107) provided a convenient route to access a wide range of methylcyclopentadienyl metal complexes. google.com
The significance of the methylcyclopentadienyl ligand (Cp′) lies in its ability to fine-tune the steric and electronic environment of a metal center. nih.gov Compared to the parent cyclopentadienyl (Cp) ligand, complexes incorporating the Cp′ ligand often exhibit enhanced solubility in common organic solvents, which is a considerable practical advantage for their synthesis and application. wikipedia.org This modification allows for more subtle control over the reactivity, selectivity, and stability of organometallic catalysts and materials. nih.gov The development of a diverse array of substituted cyclopentadienyl ligands, including Cp′, has been instrumental in advancing various catalytic processes, such as C-H activation reactions. nih.gov
Electronic and Steric Properties of the Methylcyclopentadienyl Ligand (η⁵-C₅H₄CH₃)
The properties of the methylcyclopentadienyl ligand are best understood in comparison to the unsubstituted cyclopentadienyl (Cp) ligand and the bulkier pentamethylcyclopentadienyl (Cp*) ligand.
Electronic Properties:
The primary electronic effect of the methyl group in the η⁵-C₅H₄CH₃ ligand is its electron-donating nature. This inductive effect increases the electron density on the cyclopentadienyl ring, making the Cp′ ligand a stronger electron donor to the metal center compared to the unsubstituted Cp ligand. ilpi.com This enhanced electron donation can lead to several consequences for the resulting metal complex:
Increased stability of the metal-ligand bond.
Greater π-backbonding from the metal to other co-ligands, such as carbonyls (CO). nih.gov
A higher tendency for the metal center to be oxidized compared to the analogous Cp complex. nih.gov
The electronic influence of the ligand is a key factor in tuning the reactivity of the metal center in catalytic cycles. aps.org
Steric Properties:
The introduction of a single methyl group imparts a modest increase in steric bulk compared to the Cp ligand. While not as sterically demanding as the pentamethylcyclopentadienyl (Cp*) ligand, this additional bulk can still influence the coordination environment around the metal. ilpi.comwikipedia.org This can affect the number and arrangement of other ligands that can bind to the metal, potentially leading to changes in reaction selectivity. nih.govontosight.ai For instance, the steric profile of the ligand can play a crucial role in controlling the regio-, diastereo-, and chemoselectivity of catalytic transformations. nih.gov
The table below summarizes the relative electronic and steric properties of the cyclopentadienyl (Cp), methylcyclopentadienyl (Cp′), and pentamethylcyclopentadienyl (Cp*) ligands.
| Ligand | Abbreviation | Formula | Relative Electron Donating Ability | Relative Steric Bulk |
| Cyclopentadienyl | Cp | (η⁵-C₅H₅) | Baseline | Least Hindered |
| Methylcyclopentadienyl | Cp′ or MeCp | (η⁵-C₅H₄CH₃) | More Donating than Cp | Moderately Hindered |
| Pentamethylcyclopentadienyl | Cp* | (η⁵-C₅(CH₃)₅) | Most Donating | Most Hindered |
The subtle interplay of these electronic and steric factors allows for the rational design of organometallic complexes with tailored properties for specific applications in catalysis and materials science. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-methylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.Na/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNEYPUUFCBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499573 | |
| Record name | Sodium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55562-83-9 | |
| Record name | Sodium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methylcyclopentadienyl Derivatives
Generation of the Methylcyclopentadienyl Anion (C₅H₄CH₃⁻) from Methylcyclopentadiene (B1197316) Isomers
The formation of the aromatic methylcyclopentadienyl anion is a critical step in the synthesis of its derivatives. This process begins with methylcyclopentadiene, which exists as a mixture of three isomers: 1-methylcyclopenta-1,3-diene, 2-methylcyclopenta-1,3-diene, and 5-methylcyclopenta-1,3-diene. The generation of the anion from these precursors is typically achieved through deprotonation.
Deprotonation Reactions of Methylcyclopentadiene Precursors
The most common method for generating the methylcyclopentadienyl anion is through the deprotonation of methylcyclopentadiene isomers using a strong base. Metallic sodium is a frequently employed reagent for this purpose. The reaction is typically carried out in a suitable solvent, such as diglyme (B29089) (diethylene glycol dimethyl ether), at temperatures above the melting point of sodium to ensure a high surface area for the reaction. The kinetics of the reaction between cyclopentadiene (B3395910) and metallic sodium in a toluene (B28343) medium have been found to be first-order, with the rate being proportional to the sodium surface area and the cyclopentadiene concentration. osti.gov
Another strong base capable of deprotonating cyclopentadiene is sodium methoxide. quora.com The acidic nature of the C-H bonds of the methylene (B1212753) group in the cyclopentadiene ring facilitates this removal of a proton, leading to the formation of the stable, aromatic methylcyclopentadienyl anion.
Strategies for Limiting Byproduct Formation in Methylcyclopentadiene Synthesis
A significant challenge in the synthesis of methylcyclopentadiene is the formation of undesired byproducts, particularly dimethylcyclopentadienes. These byproducts can arise from the further alkylation of the desired methylcyclopentadienyl anion. A key strategy to minimize the formation of these higher alkylated species is to use a large stoichiometric excess of the cyclopentadiene monomer during the initial alkylation step to produce methylcyclopentadiene. quora.com This ensures that the alkylating agent, such as methyl chloride, preferentially reacts with the more abundant cyclopentadienyl (B1206354) anion rather than the newly formed methylcyclopentadienyl anion.
In a patented process, a high yield of methylcyclopentadiene with minimal dimethylcyclopentadiene byproduct was achieved by complexing cyclopentadiene monomer with metallic sodium in diglyme and then reacting this with methyl chloride in the presence of a large excess of the cyclopentadiene monomer. quora.com Research has also identified optimal reaction conditions for the methylation of cyclopentadiene sodium with methyl chloride to be a reaction temperature of 25°C, a mole ratio of cyclopentadiene to sodium of 2.25:1, and a mole ratio of diethylene glycol dimethyl ether to sodium of 1.9:1. Under these conditions, the yield of methylcyclopentadiene reached 84.8%, with the dimethyl-cyclopentadiene byproduct being only 1.6%. prepchem.com
Derivatization of the Methylcyclopentadienyl Anion and its Salts
Once formed, the methylcyclopentadienyl anion, typically as its sodium salt (sodium methylcyclopentadienide), is a versatile nucleophile. It can react with a wide range of electrophiles to generate a diverse array of substituted methylcyclopentadienyl ligands. These functionalized ligands are then used to synthesize novel organometallic complexes with tailored electronic and steric properties.
Synthesis of Substituted Methylcyclopentadienyl Ligands
The reaction of sodium methylcyclopentadienide with various electrophiles is a fundamental method for introducing new functional groups onto the cyclopentadienyl ring. This is a powerful tool for creating ligands that can fine-tune the properties of the resulting metal complexes.
A common class of electrophiles used in these reactions are alkyl halides. The nucleophilic methylcyclopentadienyl anion readily displaces the halide from the alkyl group in a substitution reaction to form a new carbon-carbon bond. uci.edumsu.edumasterorganicchemistry.commsu.edu
Similarly, silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (Me₃SiCl), are excellent electrophiles for functionalizing the methylcyclopentadienyl anion. The reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl chloride is a well-established method for the synthesis of trimethylsilyl cyclopentadiene. prepchem.comwikipedia.org This reaction proceeds via a nucleophilic attack of the cyclopentadienyl anion on the silicon atom of the silyl chloride, resulting in the formation of the silylated cyclopentadiene and sodium chloride. wikipedia.org A similar reaction can be readily applied to sodium methylcyclopentadienide to produce (trimethylsilyl)methylcyclopentadiene.
Organometallic Chemistry of Methylcyclopentadienyl Complexes
Synthesis and Characterization of Transition Metal Methylcyclopentadienyl Complexes
The synthesis of transition metal methylcyclopentadienyl complexes involves the reaction of a suitable metal precursor with a methylcyclopentadienyl source. Characterization of these complexes is crucial to confirm their identity and purity.
The synthesis of η⁵-methylcyclopentadienyl metal complexes typically involves the reaction of a metal halide with an alkali metal salt of methylcyclopentadiene (B1197316), such as sodium methylcyclopentadienide (NaCp') or lithium methylcyclopentadienide (LiCp'). The general reaction can be represented as:
MCln + n NaCp' → M(Cp')n + n NaCl
where M is the transition metal and n is the number of chloride ligands.
Rhodium (Rh): Rhodium complexes bearing methylcyclopentadienyl ligands can be synthesized through various routes. For instance, dicationic rhodium(III) complexes, such as CpRh(bpy)(MeCN)2, are prepared by treating CpRh(MeCN)32 with the appropriate bipyridyl ligand. researchgate.net Monocationic rhodium(III) complexes like [CpRh(Me4phen)Cl]Cl can be obtained by reacting the chloride-bridged dimer [CpRhCl2]2 with 3,4,7,8-tetramethyl-1,10-phenanthroline. researchgate.net Furthermore, cyclopentadienyl (B1206354) rhodium complexes can be synthesized in a single step directly from alkynes. nih.gov
Titanium (Ti): Dichlorobis(η5-methylcyclopentadienyl)titanium(IV) is synthesized by the slow addition of a slurry of methylcyclopentadienyllithium in diethyl ether to a solution of titanium(IV) chloride in diethyl ether under an inert atmosphere at 0°C. thieme-connect.de
Manganese (Mn): Methylcyclopentadienyl manganese tricarbonyl (MMT) is commercially produced by the reduction of bis(methylcyclopentadienyl) manganese with triethylaluminium under a carbon monoxide atmosphere. wikipedia.org Another route involves the reaction of Mn(CO)3(pyridine)2Br with Na(C5H5)•DME in THF. marshall.edu
Zirconium (Zr) and Hafnium (Hf): The synthesis of zirconocene (B1252598) and hafnocene dichlorides, including their methylcyclopentadienyl analogues, follows similar protocols to the titanium complexes, involving the reaction of the respective metal tetrachloride with sodium cyclopentadienide (B1229720) or its derivatives. thieme-connect.denih.gov
Magnesium (Mg): Bis(methylcyclopentadienyl)magnesium can be synthesized by reacting dialkylmagnesium with more than 2.00 moles and less than 2.20 moles of methylcyclopentadiene, followed by distillation under reduced pressure. google.com It can also be prepared by reacting magnesium turnings with methylcyclopentadiene in the presence of a catalytic amount of a titanium complex. wikipedia.org
Platinum (Pt): Platinum(II) complexes with methyl-substituted pyrazole (B372694) ligands have been synthesized by reacting K2PtCl4 with the corresponding 1-methylnitropyrazole derivatives. nih.govnih.gov
A summary of synthetic protocols for various η⁵-methylcyclopentadienyl metal complexes is presented in the interactive table below.
| Metal | Precursor 1 | Precursor 2 | Solvent | Conditions | Product |
| Rh | CpRh(MeCN)32 | 2,2'-bipyridyl | Acetonitrile | Room Temp | CpRh(bpy)(MeCN)2 |
| Ti | TiCl4 | Methylcyclopentadienyllithium | Diethyl ether | 0°C, Inert atm. | (MeCp)2TiCl2 |
| Mn | Mn(CO)3(py)2Br | Na(C5H5)•DME | THF | Stir overnight | (C5H5)Mn(CO)3 |
| Mg | Dialkylmagnesium | Methylcyclopentadiene | - | - | (MeCp)2Mg |
| Pt | K2PtCl4 | 1-methyl-4-nitropyrazole | Water/Acetone | Dark, 25°C | cis/trans-[PtCl2(1-Me-4-NO2-pz)2] |
Ligand exchange reactions are a fundamental class of reactions in organometallic chemistry where one ligand is replaced by another. crunchchemistry.co.uklibretexts.orgchemguide.co.uk These reactions are crucial for the synthesis of new complexes and for understanding their reactivity. uvic.calibretexts.org In methylcyclopentadienyl metal complexes, other ligands can be substituted, or the methylcyclopentadienyl ligand itself can be replaced.
For example, in square planar d8 complexes, such as those of Pd(II), Pt(II), and Au(III), ligand substitution is a common process. libretexts.org The exchange of one arene ligand for another in arene tricarbonyl chromium complexes has synthetic utility. researchgate.net Similarly, magnesocene undergoes ligand exchange with magnesium halides (MgX2) to form half-sandwich compounds of the type CpMgX. wikipedia.org
The rate and mechanism of ligand exchange are influenced by several factors, including the nature of the metal center, the incoming and outgoing ligands, and the solvent. The mechanisms can be associative, dissociative, or interchange. uvic.ca
Structural Elucidation and Bonding Analyses in Methylcyclopentadienyl Metal Complexes
The structure and bonding in methylcyclopentadienyl metal complexes are key to understanding their properties and reactivity. Various analytical techniques are employed to elucidate these features.
The methylcyclopentadienyl ligand almost invariably binds to metals in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are bonded to the metal center. wikipedia.org This η⁵-coordination is a result of the overlap between the five π molecular orbitals of the Cp' ring and the s, p, and d orbitals of the metal. wikipedia.org This bonding mode leads to the formation of stable "sandwich" or "half-sandwich" (piano-stool) complexes. wikipedia.orglibretexts.orgwikipedia.org
In metallocenes, such as bis(methylcyclopentadienyl)magnesium, the two Cp' rings can be arranged in either an eclipsed or staggered conformation. ereztech.com The coordination geometry around the metal center in half-sandwich complexes is typically completed by other ligands, leading to structures like the "piano-stool" geometry. libretexts.orgwikipedia.org While η⁵ is the most common hapticity, rarer η¹ (monohapto) and η³ (trihapto) binding modes have also been observed in certain cyclopentadienyl complexes. libretexts.org
A variety of spectroscopic techniques are essential for the characterization of methylcyclopentadienyl complexes. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic methylcyclopentadienyl complexes. mdpi.comnih.gov In ¹H NMR spectra, the protons of the η⁵-coordinated methylcyclopentadienyl ring typically show distinct signals. For instance, the ¹H NMR spectrum of (C₅H₅)Mn(CO)₃ displays a single resonance at 1.88 ppm in CDCl₃. marshall.edu The methyl protons on the ring will also give a characteristic signal.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of other ligands in the complex, such as carbonyl (CO) groups. The CO stretching frequencies (ν(CO)) in the IR spectrum provide information about the electronic environment of the metal center. For example, the solution IR spectrum of (C₅H₅)Mn(CO)₃ in dichloromethane (B109758) shows ν(C≡O) bands at 2002 and 1913 cm⁻¹. marshall.edu
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the oxidation state of the metal atom in a complex. It has been used to characterize the rhodium oxidation state in intermediates formed during C-H activation reactions of Rh(III) cyclopentadienyl complexes. rsc.org
The table below summarizes the characteristic spectroscopic data for a representative methylcyclopentadienyl complex.
| Complex | Technique | Key Observables |
| (C₅H₅)Mn(CO)₃ | ¹H NMR (CDCl₃) | δ 1.88 ppm (s, 5H, C₅H₅) |
| IR (CH₂Cl₂) | ν(CO) 2002, 1913 cm⁻¹ | |
| XPS | Can determine Mn oxidation state |
Reactivity and Reaction Mechanisms of Methylcyclopentadienyl Metal Complexes
Methylcyclopentadienyl metal complexes exhibit a wide range of reactivity, participating in various organometallic reactions. wikipedia.org
One notable area of reactivity is the activation of C-H bonds. For example, half-sandwich methyl-cyclopentadienyl-based Rh(III) complexes of the type [Rh(N,N')CpXCl]⁺ can undergo ring methyl C-H activation under mild conditions. rsc.org This process is proposed to proceed through a Rh(I)-fulvene intermediate. rsc.org The rate of this reaction is influenced by the nature of the N,N'-chelating ligand and substituents on the cyclopentadienyl ring. rsc.org
Ligand substitution reactions, as previously discussed, are also a key aspect of the reactivity of these complexes. crunchchemistry.co.uklibretexts.orgchemguide.co.uk The mechanisms of these substitutions can be complex and are often studied using kinetic methods. libretexts.org
Furthermore, the methylcyclopentadienyl ligand itself can undergo reactions. For instance, the reductive activation of the η⁵-methylcyclopentadienyl ligand in [Mn(η⁵-C₅H₄Me)(CO)₃] has been studied, with evidence for a ring-slipped intermediate containing an η³-methylcyclopentadienyl ligand. acs.org
The clean decomposition of methylcyclopentadienyl manganese tricarbonyl upon heating makes it a candidate for the chemical vapor deposition of metal thin films, although its high stability necessitates high decomposition temperatures. researchgate.net
Ligand Activation and Transformations within Methylcyclopentadienyl Metal Complexes
Although the cyclopentadienyl ring and its substituted derivatives are generally stable, the methyl group on the Cp' ligand can be activated under certain conditions. This activation often involves the deprotonation of the methyl group's C-H bonds, leading to the formation of a fulvene-like intermediate.
A notable example is seen in half-sandwich rhodium(III) complexes of the type [η⁵-Cp'Rh(N,N')Cl]⁺. rsc.org In these systems, the methyl groups on the cyclopentadienyl ring can undergo deprotonation and subsequent H/D exchange in deuterated solvents under mild conditions. rsc.org This process is believed to proceed through a Rh(I)-fulvene intermediate, which can be trapped by Diels-Alder reactions. rsc.org The rate of this H/D exchange is significantly influenced by the other ligands present in the complex and the substituents on the Cp' ring. For instance, the deuteration rate for a complex with a 1,10-phenanthroline (B135089) (phen) ligand is approximately twice as fast as one with a bipyridine (bpy) ligand, which is attributed to the stronger π-acceptor character of phen stabilizing the Rh(I) intermediate. rsc.org
The transformation of a methylcyclopentadienyl ligand from a stable η⁵-coordination to a more reactive state is also observed in other systems. Reductive activation of methylcyclopentadienyl manganese tricarbonyl, [Mn(η⁵-C₅H₄Me)(CO)₃], has been shown to produce a ring-slipped intermediate that contains an η³-methylcyclopentadienyl ligand. acs.org This change in hapticity, the number of atoms in a ligand bonded to the metal, alters the electronic properties and reactivity of the metal center. libretexts.org Such transformations are crucial as they can open up coordination sites on the metal, facilitating catalytic processes or further reactions.
Table 1: Kinetic Data for H/D Exchange in Rh(III) Complexes rsc.org
| Complex | Chelating Ligand (N,N') | Cp Ligand (CpX) | Half-life (t₁/₂) of H/D Exchange (min) at 37°C |
| [η⁵-CpRh(bpy)Cl]⁺ (Complex 1) | bipyridine (bpy) | Cp | 10 |
| [η⁵-CpRh(phen)Cl]⁺ (Complex 2) | 1,10-phenanthroline (phen) | Cp | ~5 |
| [η⁵-Me₄PhCpRh(phen)Cl]⁺ (Complex 3) | 1,10-phenanthroline (phen) | Me₄PhCp | Slower than Complex 2 |
| [η⁵-Me₄PhPhCpRh(phen)Cl]⁺ (Complex 4) | 1,10-phenanthroline (phen) | Me₄PhPhCp | Slower than Complex 3 |
| Note: Cp refers to pentamethylcyclopentadienyl. Data indicates relative rate changes.* |
Studies on Anionic Methylcyclopentadienyl Metal Carbonyl Species
Anionic metal carbonyls are powerful nucleophiles and are used as key reagents and catalysts in organic synthesis and organometallic chemistry. uvic.cawikipedia.org The introduction of a methylcyclopentadienyl ligand can modify the properties of these anions.
The reduction of neutral methylcyclopentadienyl metal carbonyl complexes is a common route to generate anionic species. wikipedia.org For example, the reduction of dinuclear complexes with sodium can lead to the formation of anionic carbonylates. wikipedia.org A well-studied precursor is methylcyclopentadienyl manganese tricarbonyl, (C₅H₄CH₃)Mn(CO)₃, also known as methylcymantrene. This 18-electron complex, which is a stable liquid at room temperature, can be reduced to form anionic species. wikipedia.org The reduction process can lead to the formation of anionic manganese carbonyl complexes where the metal center formally possesses a negative charge. acs.org
These anionic species are highly reactive. For instance, the anionic iron tetracarbonylate, known as Collman's reagent, is a well-known example of a highly useful metal carbonylate. wikipedia.org The methylcyclopentadienyl analogues of such reagents are also of significant interest. Studies on complexes like (η⁵-methylcyclopentadienyl)Fe(CO)₂I show that the ligands can be substituted by various other ligands, and the reactivity of the complex is influenced by the electron-donating methyl group on the Cp' ring. wikipedia.orgacs.org The formation of anionic species from such precursors enhances their nucleophilicity, making them valuable for synthetic applications, including the formation of new carbon-carbon and carbon-metal bonds. wikipedia.org
Research into the electrochemical reduction of methylcyclopentadienyl metal carbonyls provides quantitative data on these transformations. The reductive activation of [Mn(η⁵-C₅H₄Me)(CO)₃] demonstrates that the process can involve multiple electron-transfer steps, leading to different anionic species with varying degrees of reactivity and stability. acs.org
Catalytic Applications of Methylcyclopentadienyl Metal Complexes
Homogeneous Catalysis Mediated by Methylcyclopentadienyl Complexes
Methylcyclopentadienyl complexes are soluble in organic solvents, making them ideal for homogeneous catalysis, where the catalyst and reactants are in the same phase. wikipedia.orglecames.org This allows for high activity and selectivity under often milder reaction conditions than their heterogeneous counterparts.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and methylcyclopentadienyl metal complexes have proven to be effective catalysts in this domain. nih.govnih.gov A prominent example is hydroformylation, also known as the oxo process, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. ntu.ac.ukethz.ch
Rhodium complexes containing cyclopentadienyl-type ligands are particularly effective for hydroformylation. rsc.orgresearchgate.net While many industrial processes use phosphine-modified rhodium catalysts, cyclopentadienyl (B1206354) derivatives offer a unique ligand framework. ntu.ac.ukmdpi.com The catalytic cycle generally involves coordination of the alkene, migratory insertion of the alkene into a rhodium-hydride bond, subsequent CO insertion to form an acyl intermediate, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. ntu.ac.ukresearchgate.net The use of specific ligands, including chiral cyclopentadienyl derivatives, can influence the ratio of linear to branched aldehyde products and can induce enantioselectivity in asymmetric hydroformylation. researchgate.net
Beyond hydroformylation, methylcyclopentadienyl rhodium complexes catalyze other C-C bond-forming reactions. For instance, rhodium complexes with planar-chiral cyclopentadienyl ligands, synthesized from tert-butylacetylene, have been shown to catalyze the reaction of arylhydroxamates with alkenes to form dihydroisoquinolones. rsc.org These reactions proceed via C-H activation, demonstrating the versatility of these catalysts. rsc.org
Catalytic Performance of a Planar-Chiral Cyclopentadienyl Rhodium Complex in Arylhydroxamate Cyclization
| Alkene Partner | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Methyl acrylate | 85 | 48 |
| Ethyl acrylate | 90 | 46 |
| Styrene (B11656) | 80 | 22 |
| 4-Chlorostyrene | 82 | 24 |
Methylcyclopentadienyl metal complexes are highly effective in catalysis involving the transfer of hydrogen. This includes both hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen) reactions. mdpi.commdpi.com
Dehydrogenation: Iridium(III) complexes containing a substituted cyclopentadienyl ligand are particularly active catalysts for the acceptorless dehydrogenation of alcohols and amines. mdpi.comresearchgate.net In these reactions, the substrate is oxidized by removing hydrogen, which is released as H₂ gas. The electronic and steric properties of the substituent on the cyclopentadienyl ring can be tuned to optimize catalytic activity. For example, research has shown that a 1-t-butyl-2,3,4,5-tetramethylcyclopentadienyl iridium complex exhibits superior performance compared to the more common pentamethylcyclopentadienyl (Cp) analogue in the dehydrogenation of various alcohols and 2-methyl-1,2,3,4-tetrahydroquinoline. mdpi.comresearchgate.net Iridium complexes with Cp and N-heterocyclic carbene (NHC) ligands have also demonstrated high activity and selectivity for the dehydrogenation of glucose to gluconic acid in water. rsc.org
Catalyst Performance in Dehydrogenation of 1-phenylethanol
| Catalyst (Substituent on Cp ring) | Yield of Acetophenone (%) after 1h |
|---|---|
| Tetramethylcyclopentadienyl (3a) | 35 |
| Pentamethylcyclopentadienyl (3b) | 81 |
| 1-t-butyl-2,3,4,5-tetramethylcyclopentadienyl (3e) | 96 |
Catalyst Performance in Dehydrogenation of 2-octanol
| Catalyst (Substituent on Cp ring) | Yield of 2-octanone (B155638) (%) after 2h |
|---|---|
| Tetramethylcyclopentadienyl (3a) | 18 |
| Pentamethylcyclopentadienyl (3b) | 49 |
| 1-t-butyl-2,3,4,5-tetramethylcyclopentadienyl (3e) | 57 |
Hydrogenation: The reverse reaction, hydrogenation, is also effectively catalyzed by complexes featuring cyclopentadienyl-type ligands. wikipedia.org Computational studies have explored the use of iron, cobalt, and manganese cyclopentadienone complexes for the hydrogenation of carbon dioxide to formic acid, a reaction of significant interest for carbon capture and utilization. researchgate.net These studies suggest that a stepwise hydride transfer mechanism is operative. researchgate.net Mechanistic investigations on pentamethylcyclopentadienyl rhodium complexes have been crucial in understanding the elementary steps of proton reduction to generate hydrogen, a key process in the hydrogen economy. nih.gov
Metallocene catalysts, which feature a central transition metal sandwiched between two cyclopentadienyl-type ligands, revolutionized the field of olefin polymerization. nih.govyoutube.com By modifying the cyclopentadienyl ligands, chemists can precisely control the properties of the resulting polymer, such as molecular weight, distribution, and stereochemistry. nih.govmdpi.com
Bis(methylcyclopentadienyl)zirconium dichloride is an example of a metallocene used as a catalyst for the polymerization of olefins. google.com When activated by a cocatalyst, typically an aluminoxane like methylaluminoxane (B55162) (MAO), these zirconium complexes form highly electrophilic cationic species that are the active sites for polymerization. mdpi.comnih.gov The polymerization proceeds via the repeated insertion of olefin monomers into the zirconium-carbon bond of the growing polymer chain. nih.gov The structure and symmetry of the metallocene catalyst dictate the stereochemistry of the polymer. For instance, C₂-symmetric zirconocenium catalysts can produce highly isotactic polymers. youtube.comgoogle.com
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like C=C or C=O), is a fundamental process in organosilicon chemistry. While platinum catalysts are common, there is growing interest in using more earth-abundant metals like iron. google.comresearchgate.net Cyclopentadienyl-NHC iron complexes have been developed as effective catalysts for the solvent-free hydrosilylation of aldehydes and ketones. scite.ai
In some cases, a competing reaction known as dehydrogenative silylation can occur. researchgate.net This process involves the formation of a C=C bond and a new Si-C bond with the elimination of H₂. Manganese complexes have been shown to catalyze the dehydrogenative silylation of alkenes with hydrosilanes. The catalytic process is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond, which ultimately forms the active silyl (B83357) catalyst. researchgate.net
Mechanistic Investigations of Methylcyclopentadienyl Complex-Catalyzed Reactions
Understanding the reaction mechanisms of these catalytic systems is crucial for improving catalyst design and efficiency. researchgate.netrsc.org Studies often combine kinetic experiments, spectroscopic characterization of intermediates, and computational modeling (DFT) to elucidate the catalytic cycle. mdpi.comresearchgate.netnih.gov
Detailed mechanistic studies have provided significant insights into how methylcyclopentadienyl complexes function.
For hydrogenation and dehydrogenation , studies on rhodium and iridium complexes have been particularly revealing. In the dehydrogenation of alcohols by iridium complexes, the proposed mechanism involves coordination of the alcohol, followed by β-hydride elimination to form an iridium-hydride intermediate and the corresponding ketone or aldehyde. rsc.org For hydrogen evolution catalyzed by [CpRh(bpy)], time-resolved spectroscopic studies have characterized both a metal-hydride intermediate, [CpRh-H], and an unusual tautomer bearing an η⁴-pentamethylcyclopentadiene ligand, [(Cp*H)Rh(bpy)]⁺. nih.gov This discovery highlighted the active role the cyclopentadienyl ligand itself can play by acting as a proton shuttle. nih.gov
Similarly, mechanistic studies on half-sandwich rhodium(III) complexes show that C-H activation of the cyclopentadienyl ring's methyl groups can occur. rsc.org This process involves the formation of a Rh(I) fulvene (B1219640) complex as a key intermediate, demonstrating that the ligand is not always a passive "spectator" but can participate directly in the catalytic cycle. rsc.org
For polymerization , the active species is a cationic metallocene alkyl complex, [Cp'₂Zr-R]⁺. nih.gov The catalytic cycle consists of two main steps: coordination of the olefin monomer to the vacant site on the zirconium center, followed by migratory insertion of the coordinated olefin into the Zr-C bond of the growing polymer chain. This regenerates the vacant site, allowing the next monomer to bind and the cycle to continue. nih.gov
Influence of Ligand Modification on Catalytic Performance and Selectivity
The performance of a methylcyclopentadienyl metal-based catalyst can be systematically altered by modifying the cyclopentadienyl ring or the other ligands attached to the metal. These modifications can impact the catalyst's activity, the molecular weight of the resulting polymer, and the incorporation of comonomers.
Electronic and Steric Effects of Ligand Substitution
Research has demonstrated that both electronic and steric factors of the ligands are pivotal. For instance, in a study involving nonbridged (amide)(cyclopentadienyl)titanium(IV) complexes, it was found that the substituents on both the cyclopentadienyl and amide ligands influence catalytic activity and comonomer incorporation. acs.org
In ethylene (B1197577) polymerization using a methylaluminoxane (MAO) cocatalyst, a titanium complex with a pentamethylcyclopentadienyl (Cp*) and a cyclohexyl(methyl)amide ligand exhibited significantly higher catalytic activity (4540 kg-PE/mol-Ti·h) compared to other derivatives. acs.org This suggests that a combination of increased electron-donating character and specific steric bulk on the ligands enhances the catalytic performance. acs.org For syndiospecific styrene polymerization, a complex with a 1,3-dimethylcyclopentadienyl ligand was found to be the most active, highlighting that targeted modifications can optimize catalysts for specific polymerization reactions. acs.org
The steric hindrance provided by bulky substituents on the cyclopentadienyl ring can also influence polymerization outcomes. For example, a study on zirconocene (B1252598) and hafnocene alkyl hydride derivatives showed that increasing the number of methyl substituents on the cyclopentadienyl ligands dramatically affects the rate of olefin insertion. princeton.edu The rate of isobutene insertion into a zirconocene hydride with one non-methylated cyclopentadienyl ring was significantly faster than for the analogous complex with two fully methylated (Cp*) rings, demonstrating a pronounced steric effect. princeton.edu
Impact on Polymer Properties
Ligand modifications also have a direct impact on the properties of the polymers produced. In ethylene/1-hexene (B165129) copolymerization, a titanium complex with a pentamethylcyclopentadienyl (Cp*) ligand and a cyclohexyl(methyl)amide ligand produced a copolymer with a high molecular weight and demonstrated efficient 1-hexene incorporation. acs.org Conversely, a complex with a bulky N-(2,6-dimethylphenyl)(trimethylsilyl)amide ligand showed poor 1-hexene incorporation and resulted in a copolymer with a relatively low molecular weight. acs.org This illustrates the delicate balance of steric and electronic effects required to achieve desired polymer characteristics.
The nature of the cyclopentadienyl ligand is also a key factor in the copolymerization of ethylene with cyclic olefins. The choice of substituents on the Cp ring plays a crucial role in both the catalytic activity and the efficiency of incorporating the cyclic comonomer into the polymer chain. researchgate.net
Data on Catalytic Performance
The following tables summarize research findings on the influence of ligand modification on the catalytic performance of methylcyclopentadienyl and related cyclopentadienyl metal complexes in olefin polymerization.
Table 1: Ethylene Polymerization with Modified Titanium Complexes
| Catalyst Complex | Cyclopentadienyl Ligand | Amide Ligand | Catalytic Activity (kg-PE/mol-Ti·h) |
| 1 | Cp* (C₅Me₅) | N(Me)₂ | 1600 |
| 2 | Cp* (C₅Me₅) | N(Me)Et | 1680 |
| 3 | Cp* (C₅Me₅) | N(Me)Cy | 4540 |
| 4 | 1,3-Me₂C₅H₃ | N(Cy)Me | 1520 |
| 5 | 1,3-Me₂C₅H₃ | N(Cy)₂ | 2000 |
| Conditions: Toluene (B28343) solvent, Ethylene pressure 6 atm, 25 °C, 10 min, MAO cocatalyst. Data from acs.org. |
Table 2: Styrene Polymerization with Modified Titanium Complexes
| Catalyst Complex | Cyclopentadienyl Ligand | Amide Ligand | Catalytic Activity (kg-PS/mol-Ti·h) |
| 1 | Cp* (C₅Me₅) | N(Me)₂ | 8.0 |
| 4 | 1,3-Me₂C₅H₃ | N(Cy)Me | 41.3 |
| 5 | 1,3-Me₂C₅H₃ | N(Cy)₂ | 3.3 |
| Conditions: Toluene solvent, 25 °C, 1 h, MAO cocatalyst. Data from acs.org. |
These data clearly demonstrate that subtle changes in the ligand sphere of methylcyclopentadienyl metal complexes can lead to significant variations in their catalytic behavior, providing a powerful tool for the rational design of catalysts for specific applications.
Methylcyclopentadienyl Complexes in Advanced Materials Science
Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Methylcyclopentadienyl complexes are favored as precursors in CVD and ALD processes due to their advantageous properties, including volatility, thermal stability, and reactivity. azonano.com These characteristics allow for the controlled delivery of the metal-organic species to the substrate surface, where they can decompose or react in a predictable manner to form the desired thin film. The ability to tune these properties by modifying the ligands attached to the central metal atom makes MeCp complexes highly adaptable for various applications.
Methylcyclopentadienyl metal precursors are instrumental in the growth of a wide array of thin films, including crucial metal oxides and pure metals for the electronics industry. For instance, precursors such as bis(methylcyclopentadienyl)zirconium dimethyl ((CpMe)₂ZrMe₂) and bis(methylcyclopentadienyl)zirconium methoxy (B1213986) methyl ((CpMe)₂Zr(OMe)Me) are employed in the ALD of zirconium dioxide (ZrO₂) thin films, which are investigated as high-k dielectrics. researchgate.net Similarly, (methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) (MeCpIrCOD) is used for the CVD of pure iridium films, which find applications as electrode materials. tue.nl
The choice of co-reactant, such as ozone (O₃) or water (H₂O), plays a significant role in the deposition process and the final film quality. For example, using ozone as the oxygen source in the ALD of hafnium dioxide (HfO₂) from Cp₂Hf(CH₃)₂ can lead to films with lower impurity levels compared to when water is used. researchgate.net The versatility of these precursors extends to the deposition of other materials, including platinum films from (methylcyclopentadienyl)trimethylplatinum(IV) (MeCpPtMe₃), which is a model system for noble metal ALD. researchgate.net
Table 1: Examples of Methylcyclopentadienyl Metal Precursors and Their Applications in Thin Film Growth
| Precursor | Deposited Film | Deposition Method | Application |
|---|---|---|---|
| Bis(methylcyclopentadienyl)zirconium dimethyl ((CpMe)₂ZrMe₂) | Zirconium dioxide (ZrO₂) | ALD | High-k dielectrics researchgate.net |
| Bis(methylcyclopentadienyl)zirconium methoxy methyl ((CpMe)₂Zr(OMe)Me) | Zirconium dioxide (ZrO₂) | ALD | High-k dielectrics researchgate.net |
| (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) (MeCpIrCOD) | Iridium (Ir) | CVD | Electrodes tue.nl |
| Bis(cyclopentadienyl)hafnium dimethyl (Cp₂Hf(CH₃)₂) | Hafnium dioxide (HfO₂) | ALD | High-k dielectrics researchgate.net |
| (Methylcyclopentadienyl)trimethylplatinum(IV) (MeCpPtMe₃) | Platinum (Pt) | ALD | Catalysis, Nanoelectronics researchgate.nettue.nl |
The successful deposition of high-quality thin films using methylcyclopentadienyl precursors is highly dependent on the precise control of process parameters. These parameters, in turn, dictate the characteristics of the resulting film, such as thickness, purity, crystallinity, and electrical properties.
Key process parameters include the substrate temperature, precursor and co-reactant pulse times, and the choice of co-reactant. For example, in the ALD of ZrO₂ using (CpMe)₂ZrMe₂ and ozone, a self-limiting growth mode is observed at 350 °C, with a deposition rate of approximately 0.50-0.55 Å/cycle. researchgate.net Increasing the temperature above 400 °C can lead to thermal decomposition of the precursor and a departure from the ideal ALD growth behavior. researchgate.net The purity of the films is also a critical characteristic, with HfO₂ films deposited using Cp₂Hf(CH₃)₂ and ozone exhibiting carbon and hydrogen impurity levels below 0.1 atom % at deposition temperatures of 350-400 °C. researchgate.net
The effective activation energy for film growth is another important parameter. For the CVD of iridium films from MeCpIrCOD in the presence of oxygen, the effective activation energy has been determined to be 71 kJ/mol. tue.nl This value provides insight into the temperature sensitivity of the deposition process.
Table 2: Process Parameters and Film Characteristics for Selected Methylcyclopentadienyl-Based Deposition Processes
| Precursor/Co-reactant | Deposited Film | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Purity |
|---|---|---|---|---|
| (CpMe)₂ZrMe₂ / O₃ | ZrO₂ | 300-400 | 0.50-0.55 researchgate.net | - |
| (CpMe)₂Zr(OMe)Me / O₃ | ZrO₂ | 350 | ~0.6 researchgate.net | - |
| Cp₂Hf(CH₃)₂ / O₃ | HfO₂ | 350-400 | - | < 0.1 at.% C and H researchgate.net |
| MeCpIrCOD / O₂ | Ir | 250-400 | - | Pure Ir tue.nl |
| MeCpPtMe₃ / O₃ | Pt | 100-300 | 0.45 | Crystalline metallic Pt |
Mechanistic Studies of Precursor Decomposition and Film Formation
Understanding the chemical reactions that occur during CVD and ALD is crucial for optimizing deposition processes and improving film quality. Mechanistic studies focus on how the precursor molecules break down, what chemical species are formed, and how these species interact with the substrate surface to build the thin film.
A key step in the deposition process is the removal of the organic ligands from the metal center. In the case of methylcyclopentadienyl complexes, this can occur through several pathways. For instance, in the CVD of iridium from MeCpIrCOD, pyrolysis studies have shown that the methylcyclopentadienyl-iridium and cyclooctadiene-iridium bonds break nearly simultaneously at temperatures above 400 °C. tue.nl
During the ALD of platinum from MeCpPtMe₃ with an oxygen-rich platinum surface, some of the ligands are combusted to form gaseous CO₂ and H₂O. researchgate.nettue.nl Other ligands may remain intact or undergo dehydrogenation to form adsorbed hydrocarbon species and hydrogen on the surface. researchgate.net These adsorbed hydrogen atoms can then react with other fragments to form methane (B114726) gas. researchgate.net
The reactions that take place on the substrate surface are fundamental to film growth. In the ALD of platinum using MeCpPtMe₃ and O₂, the precursor adsorbs onto an oxygen-covered platinum surface. researchgate.nettue.nl The subsequent reactions lead to the deposition of platinum and the formation of byproducts such as CO₂, H₂O, and CH₄. researchgate.net The coreactant half-cycle, where O₂ is introduced, serves to dissociate on the catalytic platinum surface and react with any remaining hydrocarbon fragments, cleaning the surface for the next precursor pulse. researchgate.nettue.nl
Similarly, in the deposition of metal oxides, the oxygen source (e.g., ozone or water) reacts with the adsorbed metal precursor. The use of ozone is often found to be more effective in removing carbon-containing ligands, leading to purer films. For example, in HfO₂ deposition, ozone is a more powerful oxidizer than water, leading to more complete surface reactions. researchgate.net The byproducts of these reactions are typically volatile compounds that can be easily removed from the reaction chamber.
Role in Semiconductor Manufacturing and Device Fabrication
The thin films grown using methylcyclopentadienyl precursors are integral to the fabrication of modern semiconductor devices. The precise control over film thickness, composition, and conformality offered by ALD makes it a particularly valuable technique for manufacturing the increasingly complex and miniaturized components of integrated circuits. azonano.com
One of the most significant applications of these materials is as high-k dielectrics in transistors and dynamic random-access memory (DRAM) capacitors. aalto.fithermofisher.com As transistors continue to shrink, the traditional silicon dioxide (SiO₂) gate dielectric becomes too thin and leaky. High-k materials like HfO₂ and ZrO₂, deposited using methylcyclopentadienyl precursors, can be physically thicker while maintaining the same capacitance, thus reducing leakage current and improving device performance. aalto.firesearchgate.net The ability to deposit highly conformal films is especially critical for the 3D structures found in modern DRAM cells, ensuring uniform dielectric coverage over complex topographies. thermofisher.com The use of these advanced materials enables the continued scaling of semiconductor devices, leading to higher performance and lower power consumption in a wide range of electronic products. thermofisher.com
Theoretical and Computational Studies of Methylcyclopentadienyl Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and reactivity of molecules from first principles. These calculations have been instrumental in understanding the behavior of methylcyclopentadiene (B1197316) and its corresponding radical, which are key intermediates in combustion chemistry and the formation of aromatic species. nih.gov
Computational studies have successfully mapped out the potential energy surfaces for reactions involving methylcyclopentadienyl species. A key focus has been on the unimolecular decomposition of the methylcyclopentadienyl radical and its role in the formation of the first aromatic rings, such as benzene (B151609) and fulvene (B1219640). nih.gov
The reaction process often begins with the formation of methylcyclopentadiene, which then undergoes H-abstraction to form the methylcyclopentadienyl radical (C₅H₄CH₃). nih.govacs.org Subsequent transformations of this radical are crucial. Theoretical calculations have identified several key pathways:
Isomerization: The methylcyclopentadienyl radical can undergo isomerization reactions to form other radical structures. uni-muenchen.de
Ring Expansion: A critical pathway involves the transformation of the five-membered ring into a six-membered one. nih.govacs.org
Product Formation: The rearranged radical can then lose a hydrogen atom to form stable aromatic products. The reaction leading to benzene is often found to be more favorable than the one forming fulvene over a wide range of temperatures. nih.govacs.org
These pathways are elucidated by calculating the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, calculations using methods like CCSD(T)/cc-pVTZ-f12, B2PLYPD3/AUG-CC-PVDZ, and B3LYP/6-311G have been employed to determine the relative energies of the various species along the reaction coordinate from the methylcyclopentadienyl radical to benzene and fulvene. nih.govacs.org
Table 1: Calculated Relative Energies for C₅H₅ + CH₃ Reaction Pathways
| Species | CCSD(T)/cc-pVTZ-f12 (kcal/mol) |
| C₅H₅ + CH₃ | 0.0 |
| Methylcyclopentadiene | -54.2 |
| Methylcyclopentadienyl Radical + H | -12.5 |
| Benzene + H | -38.0 |
| Fulvene + H | -15.8 |
This table presents a selection of relative energy values for key species in the reaction of cyclopentadienyl (B1206354) with a methyl radical, leading to methylcyclopentadienyl intermediates and subsequent products. The energies are relative to the initial reactants. Data sourced from Zavershinskiy et al. (2017). nih.gov
The energetics of ligand dissociation and association are fundamental to understanding the stability and reactivity of organometallic complexes containing the methylcyclopentadienyl ligand. While the provided search results focus more on the radical's reactivity, the principles of these calculations are broadly applicable. For organometallic systems, DFT and ab initio methods are used to calculate the bond dissociation energy (BDE) of the metal-ligand bond. researchgate.net
The process involves calculating the total electronic energy of the intact metal complex, the free metal center, and the free methylcyclopentadienyl ligand. The difference between the energy of the complex and the sum of the energies of the fragments gives the ligand binding energy.
For example, in a hypothetical complex M-CpCH₃: BDE = E(M) + E(CpCH₃) - E(M-CpCH₃)
Accurate calculations often require high-level methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and may need to account for factors like basis set superposition error and relativistic effects for heavier metals. researchgate.net The choice of the DFT functional is also critical, with various functionals showing different levels of accuracy for transition metal chemistry.
Kinetic Modeling and Master Equation Simulations of Methylcyclopentadienyl Reactivity
To bridge the gap between theoretical calculations on a single-molecule level and macroscopic chemical behavior, kinetic modeling and master equation simulations are employed. These techniques use the fundamental data from DFT and ab initio calculations to predict how reaction rates change with temperature and pressure. nih.govuni-muenchen.de
Theoretical reaction rate constants are determined using frameworks like the transition state theory-based master equation (TST-based ME) approach. nih.govuni-muenchen.de This method involves several key steps:
Electronic Structure Calculations: As described in section 6.1, the structures, energies, and vibrational frequencies of all stationary points (reactants, products, intermediates, transition states) are calculated. High-level methods such as ωB97X-D/aug-cc-pVTZ for geometries and CCSD(T) for energies are often used. nih.gov
RRKM Calculations: The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to calculate microcanonical rate constants (k(E)) for each reaction step. This requires the calculated vibrational frequencies and barrier heights. Variational transition state theory (VTST) may be used to refine the calculations, especially for reactions with no distinct barrier. nih.gov
Master Equation Solution: A one-dimensional master equation is solved to account for the effects of pressure through collisional energy transfer between the reacting molecule and a bath gas. This yields temperature- and pressure-dependent phenomenological rate constants. nih.govuni-muenchen.de
Table 2: Sample Calculated Rate Constants for Methylcyclopentadienyl Radical Reactions
| Reaction | Temperature (K) | Rate Constant (s⁻¹) |
| C₅H₄CH₃ → Benzene + H | 500 | 1.2 x 10⁻¹ |
| C₅H₄CH₃ → Benzene + H | 1500 | 2.5 x 10⁸ |
| C₅H₄CH₃ → Benzene + H | 2250 | 1.1 x 10¹⁰ |
| C₅H₄CH₃ → Fulvene + H | 500 | 1.5 x 10⁻³ |
| C₅H₄CH₃ → Fulvene + H | 1500 | 1.8 x 10⁸ |
| C₅H₄CH₃ → Fulvene + H | 2250 | 1.0 x 10¹⁰ |
This table shows theoretically determined rate constants for the formation of benzene and fulvene from a methylcyclopentadienyl radical isomer at 1 atm. The data illustrates the temperature dependence of these key reactions. Data adapted from Zavershinskiy et al. (2017). nih.govacs.org
The theoretically derived rate constants are crucial inputs for large-scale kinetic models that simulate complex chemical environments like combustion or atmospheric processes. nih.gov The reactivity of methylcyclopentadiene and its radicals is particularly important for understanding the formation of polycyclic aromatic hydrocarbons (PAHs), which are harmful pollutants and soot precursors. nih.govacs.org
By incorporating the accurate, theoretically-derived rate constants for methylcyclopentadienyl reactions into comprehensive combustion mechanisms, researchers can improve the predictive capability of these models. uni-muenchen.de For instance, simulations can then better predict the concentration profiles of key species in flames or reactors, aiding in the development of cleaner and more efficient combustion technologies. Studies have shown that prompt dissociation of methylcyclopentadienyl radicals formed from H-abstraction plays a significant role under combustion conditions. nih.gov
Computational Approaches to Understanding Metal-Ligand Interactions in Methylcyclopentadienyl Complexes
Understanding the nature of the bond between a metal center and the methylcyclopentadienyl ligand is crucial for designing new catalysts and materials. Computational chemistry offers several approaches to analyze and quantify these metal-ligand interactions.
DFT is a primary tool for this purpose. The geometry of the complex is first optimized, and then various analysis methods can be applied to the resulting wavefunction or electron density.
Energy Decomposition Analysis (EDA): This method, also known as the extended transition state (ETS) method, partitions the total interaction energy into chemically meaningful components. Typically, these are:
Electrostatic Interaction: The classical electrostatic attraction between the metal fragment and the ligand fragment.
Pauli Repulsion: The destabilizing interaction arising from the overlap of filled orbitals on the two fragments.
Orbital Interaction: The stabilizing interaction from the mixing of occupied orbitals on one fragment with unoccupied orbitals on the other (covalent bonding). This term can be further broken down by the symmetry of the interacting orbitals (e.g., σ, π, δ contributions).
Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the total electron density (ρ). uni-muenchen.de By locating bond critical points (BCPs) between the metal and the ligand atoms, one can characterize the interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into whether the bond is predominantly a shared interaction (covalent) or a closed-shell interaction (ionic or van der Waals). uni-muenchen.de
Natural Bond Orbital (NBO) Analysis: NBO analysis examines donor-acceptor interactions by transforming the calculated molecular orbitals into localized natural bond orbitals. This allows for the quantification of charge transfer between the ligand and the metal and identifies the key orbitals involved in the bonding.
These methods provide a detailed, quantitative picture of the bonding, revealing the relative contributions of ionic and covalent character and highlighting the specific orbitals responsible for the stability of the complex.
Q & A
Q. Methodological Considerations :
- Storage : Store under inert gas at ≤4°C, separated from oxidizers .
- Safety : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with dry sand and dispose via licensed hazardous waste protocols .
Basic: What synthetic routes are commonly employed to prepare sodium 5-methylcyclopenta-1,3-diene, and what purity considerations are critical?
Answer:
Synthesis typically involves deprotonation of 5-methylcyclopenta-1,3-diene using sodium bases (e.g., NaH or Na metal in THF). Key steps:
Deprotonation : Conducted at low temperatures (−78°C) to minimize side reactions .
Purification : Chromatography or sublimation under vacuum to remove unreacted starting materials .
Q. Purity Metrics :
- Spectroscopic Validation : NMR (¹H/¹³C) to confirm absence of protonated impurities.
- Elemental Analysis : Sodium content must match theoretical values (deviations indicate incomplete deprotonation) .
Basic: How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural characterization of this compound?
Answer:
- NMR :
- IR : Look for C=C stretching (~1600 cm⁻¹) and Na–C vibrational modes (<500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI⁻) to confirm molecular ion [M⁻] and isotopic sodium pattern .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of sodium 5-methylcyclopenta-1,3-diene in cycloaddition reactions?
Answer:
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) for Diels-Alder reactivity .
- Transition State Analysis : Use QM/MM or NEB methods to map reaction coordinates (e.g., with dienophiles like maleic anhydride) .
- Validation : Compare computed activation energies (~1.7 kJ/mol for analogous dienes ) with experimental kinetic data.
Advanced: How do conformational dynamics of the cyclopentadienyl ring influence the compound’s coordination chemistry with transition metals?
Answer:
- Conformational Analysis : Variable-temperature CD/VCD spectroscopy can quantify equatorial vs. axial preferences (ΔG ~1.7 kJ/mol in cyclohexa-diene analogs) .
- Coordination Effects :
- Axial conformers may enhance η⁵-binding to metals (e.g., Fe, Ni) due to reduced steric hindrance.
- DFT-MD simulations can model ligand-metal orbital overlap and binding constants .
Advanced: What strategies resolve contradictory data in literature regarding its thermal stability under different atmospheric conditions?
Answer:
Contradiction Example : Discrepancies in decomposition temperatures (reported 80–120°C).
Resolution Workflow :
Controlled Replication : Repeat experiments using standardized conditions (e.g., TGA under N₂ vs. O₂) .
Data Triangulation : Cross-validate with IR (tracking C=C bond loss) and MS (monitoring decomposition byproducts) .
Error Analysis : Quantify impacts of moisture (hygroscopicity) and heating rates on observed stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
